

¹H NMR and ¹³C NMR characterization of nitrophenyl isoxazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1362194

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Nitrophenyl Isoxazoles

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nitrophenyl isoxazoles, a class of compounds with significant biological interest, require precise characterization to understand their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as the cornerstone for this characterization, providing detailed information about the molecular framework.

This technical guide offers a comprehensive overview of the NMR-based characterization of nitrophenyl isoxazoles. It details experimental protocols, presents spectral data interpretation, and provides a standardized workflow for analysis.

Principles of NMR Spectroscopy for Nitrophenyl Isoxazoles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most important nuclei.

- **¹H NMR Spectroscopy:** This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are the chemical shift (δ), which indicates the electronic environment, and the coupling

constant (J), which reveals connectivity between adjacent protons. In nitrophenyl isoxazoles, the aromatic protons of the nitrophenyl and other aryl rings, along with the lone proton on the isoxazole ring (H-4), give characteristic signals.

- ^{13}C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule. It is invaluable for determining the carbon skeleton. The chemical shifts of carbons in the isoxazole ring and the nitrophenyl moiety are key identifiers. For instance, the carbon atom attached to the nitro group (C-NO_2) is significantly deshielded and appears downfield.

Experimental Protocols

Precise and reproducible NMR data acquisition is fundamental for accurate structural analysis. The following outlines a typical experimental protocol for analyzing nitrophenyl isoxazoles.

1. Sample Preparation A standard protocol involves dissolving 5-10 mg of the purified nitrophenyl isoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent.[1] Chloroform-d (CDCl_3) is commonly used for this class of compounds.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl_3 at δ 7.27 ppm for ^1H and δ 77.0 ppm for ^{13}C).[3][4]
2. NMR Data Acquisition Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3][5]
 - ^1H NMR Spectroscopy:
 - Field Strength: 400 MHz.[2][3]
 - Solvent: CDCl_3 .[2]
 - Temperature: Ambient probe temperature is generally sufficient.[6]
 - Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) to two decimal places. Coupling constants (J) are reported in Hertz (Hz) with up to one digit after the decimal.[6] Multiplicities are denoted with standard abbreviations (s = singlet, d = doublet, m = multiplet).[6]

- ^{13}C NMR Spectroscopy:
 - Field Strength: 100 MHz (corresponding to a 400 MHz ^1H frequency).[2]
 - Solvent: CDCl_3 .[2]
 - Mode: Proton-decoupled mode is standard to ensure each unique carbon appears as a singlet.[7]
 - Data Reporting: Chemical shifts (δ) are reported in ppm to one decimal place.[6]

NMR Data Analysis: A Case Study of 3-(4-nitrophenyl)-5-phenylisoxazole

To illustrate the data interpretation process, we will examine the spectral data for 3-(4-nitrophenyl)-5-phenylisoxazole, as reported in the literature.[2]

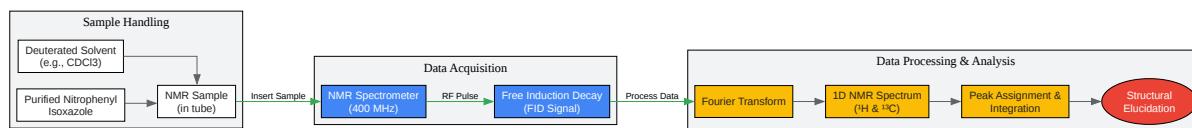
^1H NMR Spectral Data

The ^1H NMR spectrum provides distinct signals for the isoxazole ring proton and the aromatic protons on the two phenyl rings. The electron-withdrawing nature of the nitro group causes the protons on the nitrophenyl ring to shift downfield compared to those on the unsubstituted phenyl ring.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
3,5-diphenylioxazole[2]	Ar-H	7.91-7.81	m	-	4H
	Ar-H	7.53-7.43	m	-	6H
	Isoxazole H-4	6.84	s	-	1H
3-(4-nitrophenyl)-5-phenylioxazole[2]	Ar-H (Nitrophenyl)	8.38-8.34	m	-	2H
	Ar-H (Nitrophenyl)	8.08-8.05	m	-	2H
	Ar-H (Phenyl)	7.88-7.84	m	-	2H
	Ar-H (Phenyl)	7.54-7.49	m	-	3H
	Isoxazole H-4	6.91	s	-	1H

- Analysis: The singlet at 6.91 ppm is characteristic of the H-4 proton of the 3,5-disubstituted isoxazole ring.[2] The multiplet signals between 8.05 and 8.38 ppm correspond to the protons on the 4-nitrophenyl ring, which are deshielded by the nitro group. The signals for the unsubstituted phenyl ring appear further upfield (7.49-7.88 ppm).[2]

¹³C NMR Spectral Data


The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key signals include those for the isoxazole ring carbons and the carbons of the aromatic rings.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3,5-diphenylisoxazole[2]	Isoxazole C-5	170.3
Isoxazole C-3		162.9
Aromatic C	130.1, 129.9, 129.0, 128.9, 128.8	
Aromatic C	127.4, 126.7, 125.7	
Isoxazole C-4		97.4
3-(4-nitrophenyl)-5-phenylisoxazole[2]	Isoxazole C-5	171.4
Isoxazole C-3		161.1
C-NO ₂ (Nitrophenyl)		148.6
Aromatic C	135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2	
Isoxazole C-4		97.4

- Analysis: The signals at 171.4 ppm and 161.1 ppm are assigned to the isoxazole ring carbons C-5 and C-3, respectively.[2] The signal at 97.4 ppm is characteristic of the C-4 carbon of the isoxazole ring.[2] The downfield signal at 148.6 ppm is attributed to the carbon atom directly attached to the electron-withdrawing nitro group on the phenyl ring.[2]

Visualization of the NMR Characterization Workflow

The logical flow from sample to final structure can be visualized to clarify the process for researchers.

[Click to download full resolution via product page](#)

Caption: General workflow for the NMR characterization of nitrophenyl isoxazoles.

Conclusion

The combination of ^1H and ^{13}C NMR spectroscopy provides an exceptionally powerful tool for the definitive structural characterization of nitrophenyl isoxazoles. By carefully preparing the sample and acquiring data under standardized conditions, researchers can obtain high-quality spectra. The detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of the molecular structure, which is a critical step in the development of new therapeutic agents and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [^1H NMR and ^{13}C NMR characterization of nitrophenyl isoxazoles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362194#1h-nmr-and-13c-nmr-characterization-of-nitrophenyl-isoxazoles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com